molecular formula C18H18N6O4 B3010309 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-74-8

2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3010309
CAS No.: 1396682-74-8
M. Wt: 382.38
InChI Key: MRDWBDZYGCHYJA-UHFFFAOYSA-N
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Description

2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of related compounds, indicating a focus on developing new synthetic routes and methods. For example, the study by Talupur et al. (2021) involves the synthesis and characterization of tetrazol-thiophene-2-carboxamides, showcasing the detailed synthetic routes and biological evaluation of these molecules for potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antitumor Activities

  • The antitumor and antimicrobial activities of related compounds have been extensively studied, suggesting the potential utility of these molecules in developing new therapeutic agents. Fahim et al. (2019) explored the antitumor activity and molecular docking studies of novel pyrimidiopyrazole derivatives, indicating promising in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019).

Anti-Inflammatory and Analgesic Properties

  • Studies on the design, synthesis, and evaluation of compounds for anti-inflammatory and analgesic properties highlight the versatility of these molecules in addressing various health conditions. Al-Ostoot et al. (2020) focused on the molecular docking analysis of an anti-inflammatory drug derived from an indole acetamide derivative, providing insights into the compound's interaction with cyclooxygenase domains (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

Synthetic Utilization and Safety

  • The safe generation and synthetic utilization of hydrazoic acid for preparing related compounds have been investigated, demonstrating advancements in chemical synthesis techniques that prioritize safety and efficiency. Gutmann et al. (2012) discussed the use of hydrazoic acid in continuous flow reactors for the synthesis of related compounds, showcasing the scalability and safety of these methods (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future research directions for this compound would depend on its intended use and how well it performs in that role. If it’s a pharmaceutical, future research could involve improving its efficacy or reducing its side effects .

Properties

IUPAC Name

2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-27-14-8-3-11(9-15(14)28-2)10-16(25)20-12-4-6-13(7-5-12)24-22-18(17(19)26)21-23-24/h3-9H,10H2,1-2H3,(H2,19,26)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDWBDZYGCHYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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